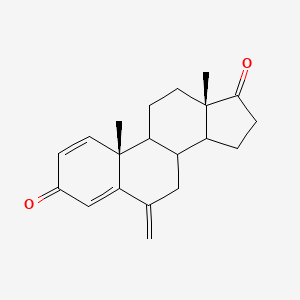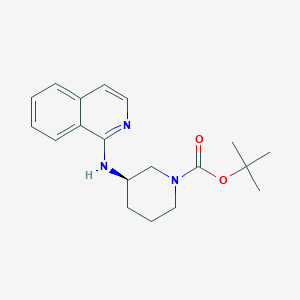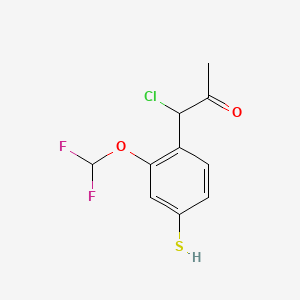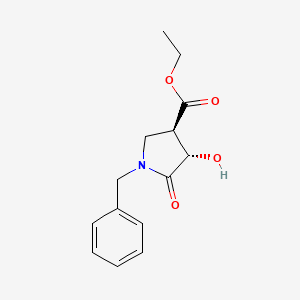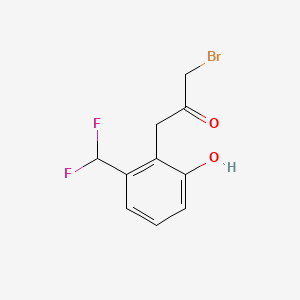
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethyl group, and a hydroxyphenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Oxidation: Conducted in solvents like dichloromethane or acetone at low temperatures.
Reduction: Performed in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere.
Major Products
Nucleophilic substitution: Yields substituted derivatives depending on the nucleophile used.
Oxidation: Produces the corresponding ketone or aldehyde.
Reduction: Results in the formation of alcohols.
Applications De Recherche Scientifique
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can facilitate interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-(2,4-difluorophenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a difluoromethyl group and a hydroxyl group on the propanol backbone.
Uniqueness
1-Bromo-3-(2-(difluoromethyl)-6-hydroxyphenyl)propan-2-one is unique due to the presence of both a difluoromethyl group and a hydroxyphenyl group, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9BrF2O2 |
|---|---|
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
1-bromo-3-[2-(difluoromethyl)-6-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O2/c11-5-6(14)4-8-7(10(12)13)2-1-3-9(8)15/h1-3,10,15H,4-5H2 |
Clé InChI |
CKXHQTFOGALKGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)CC(=O)CBr)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




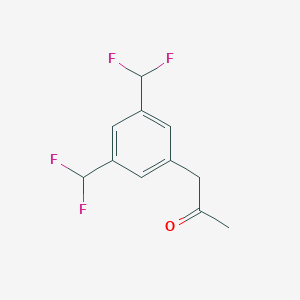

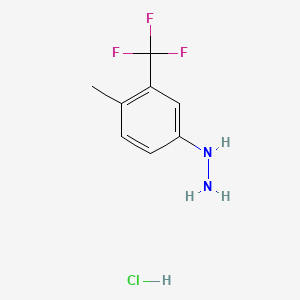
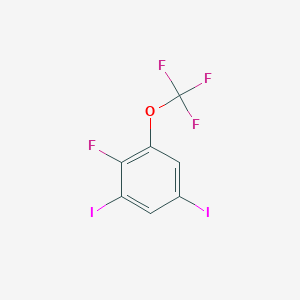
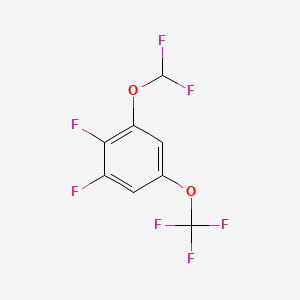
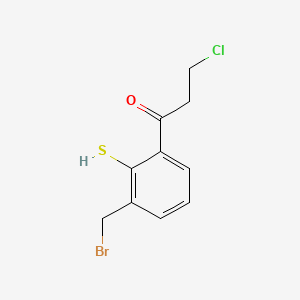
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)

